Elevated Hydrogen-Bond Acceptor Count vs. 6-Bromo-1,2-benzothiazol-3-amine
The target compound possesses four hydrogen-bond acceptor (HBA) sites compared to three in the 6-bromo analog (CID 71748433), attributable to the additional C-4 fluorine [1]. This elevated HBA count can strengthen interactions with biological targets that rely on hydrogen bonding, such as kinase hinge regions or protein active sites, and is consistent with the known role of fluorine in enhancing target engagement in benzothiazole-based inhibitors [2].
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 4 |
| Comparator Or Baseline | 6-Bromo-1,2-benzothiazol-3-amine: 3 |
| Quantified Difference | +1 HBA (33% increase) |
| Conditions | Computed property (Cactvs 3.4.8.18) via PubChem |
Why This Matters
A higher HBA count can improve binding affinity in target-based drug discovery, making this compound a more attractive scaffold for lead optimization than its non-fluorinated bromo analog.
- [1] PubChem, CID 91757012 (6-Bromo-4-fluoro-1,2-benzothiazol-3-amine) Computed Properties – Hydrogen Bond Acceptor Count = 4; CID 71748433 (6-Bromo-1,2-benzothiazol-3-amine) HBA Count = 3. https://pubchem.ncbi.nlm.nih.gov View Source
- [2] Gurupadayya, B. M. et al. (2006) 'Studies on biological and pharmacological properties of fluorobenzothiazole derivatives.' Doctoral thesis, Kuvempu University. Archived at http://kuls-ir.kuvempu.ac.in View Source
